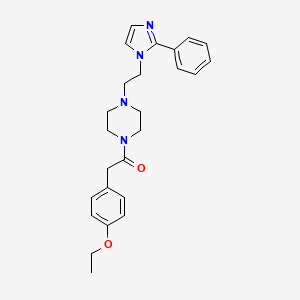
5,7-Dichloro-2,3-diphenylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-2,3-diphenylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C20H12Cl2N2. It is a derivative of quinoxaline, which is known for its diverse pharmacological activities and industrial applications . This compound is characterized by the presence of two chlorine atoms at positions 5 and 7, and two phenyl groups at positions 2 and 3 on the quinoxaline ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2,3-diphenylquinoxaline typically involves the condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions . This reaction is facilitated by the presence of a strong acid catalyst and requires high temperatures and prolonged heating .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. For instance, the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate has been reported . These methods are cost-effective and environmentally friendly, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
5,7-Dichloro-2,3-diphenylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ).
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can produce a variety of substituted quinoxalines .
科学的研究の応用
5,7-Dichloro-2,3-diphenylquinoxaline has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5,7-Dichloro-2,3-diphenylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 5,7-Dichloro-2,3-diphenylquinoxaline include:
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern and the presence of phenyl groups at positions 2 and 3. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
特性
IUPAC Name |
5,7-dichloro-2,3-diphenylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2/c21-15-11-16(22)20-17(12-15)23-18(13-7-3-1-4-8-13)19(24-20)14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORRQHUELQPCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)Cl)Cl)N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2731910.png)

![Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2731914.png)
![N-[[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2731915.png)




![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2731923.png)
![1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride](/img/structure/B2731924.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2731928.png)



